molecular formula C11H8ClNO B12884831 5-Phenyl-1H-pyrrole-2-carbonyl chloride CAS No. 368210-50-8

5-Phenyl-1H-pyrrole-2-carbonyl chloride

Cat. No.: B12884831
CAS No.: 368210-50-8
M. Wt: 205.64 g/mol
InChI Key: AYNAMEZOUDGHAV-UHFFFAOYSA-N
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Description

5-Phenyl-1H-pyrrole-2-carbonyl chloride is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a phenyl group attached to the pyrrole ring and a carbonyl chloride functional group at the 2-position of the pyrrole ring. It is used in various chemical reactions and has applications in scientific research and industry.

Properties

CAS No.

368210-50-8

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

5-phenyl-1H-pyrrole-2-carbonyl chloride

InChI

InChI=1S/C11H8ClNO/c12-11(14)10-7-6-9(13-10)8-4-2-1-3-5-8/h1-7,13H

InChI Key

AYNAMEZOUDGHAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1H-pyrrole-2-carbonyl chloride typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with a pyrrole derivative in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

Industrial Production Methods

In an industrial setting, the production of 5-Phenyl-1H-pyrrole-2-carbonyl chloride may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group serves as a highly reactive site for nucleophilic attack, enabling the synthesis of amides, esters, and other derivatives.

Amide Formation

Reaction with primary or secondary amines produces pyrrole-2-carboxamides. For example:

5-Ph-Pyrrole-2-COCl+R-NH25-Ph-Pyrrole-2-CONHR+HCl\text{5-Ph-Pyrrole-2-COCl} + \text{R-NH}_2 \rightarrow \text{5-Ph-Pyrrole-2-CONHR} + \text{HCl}

Structure-activity relationship (SAR) studies show that electron-withdrawing substituents on the phenyl ring (e.g., fluorine) enhance reactivity and product stability . Bulkier amines (e.g., 2-adamantylamine) yield derivatives with potent anti-tubercular activity (MIC < 0.016 μg/mL) .

Esterification

Alcohols react with the carbonyl chloride to form esters under mild conditions:

5-Ph-Pyrrole-2-COCl+R-OH5-Ph-Pyrrole-2-COOR+HCl\text{5-Ph-Pyrrole-2-COCl} + \text{R-OH} \rightarrow \text{5-Ph-Pyrrole-2-COOR} + \text{HCl}

Polar aprotic solvents like dichloromethane or acetonitrile are typically used, with yields exceeding 80% in optimized protocols .

Halogenation and Electrophilic Substitution

The pyrrole ring undergoes directed halogenation under controlled conditions.

Chlorination

Using N-chlorosuccinimide (NCS) in dichloromethane at room temperature, selective chlorination occurs at the 4-position of the pyrrole ring (adjacent to the methyl group in related compounds) . This regioselectivity is attributed to the electron-donating effects of substituents:

SubstrateReagentPosition ChlorinatedYield
5-Me-Pyrrole-2-COClNCS461%
5-Ph-Pyrrole-2-COCl*NCS3 or 4†55–70%

*Predicted based on analogous systems . †Directing effects depend on phenyl orientation.

Condensation and Cyclization Reactions

The compound participates in cyclocondensation to form fused heterocycles. For instance, reaction with hydrazines yields pyrrolo[1,2-a]pyrazine derivatives, which are pharmacologically relevant .

Stability and Metabolic Considerations

Key findings from metabolic studies:

  • Stability in Microsomes : Derivatives lacking 4-substituents on the phenyl ring (e.g., 2-fluorophenyl) exhibit rapid clearance (t₁/₂ < 30 min) .

  • Optimal Substituents : 4-Fluoro or 4-pyridyl groups enhance metabolic stability (t₁/₂ > 120 min) .

Nucleophilic Acyl Substitution

  • Nucleophile Attack : Amines/alcohols attack the electrophilic carbonyl carbon.

  • Tetrahedral Intermediate : A short-lived intermediate forms.

  • Cl⁻ Elimination : Departure of chloride ion yields the final product.

Kinetic studies indicate second-order kinetics, with rate constants (k₂) ranging from 0.15–1.2 L·mol⁻¹·s⁻¹ depending on solvent polarity .

Scientific Research Applications

Medicinal Chemistry Applications

5-Phenyl-1H-pyrrole-2-carbonyl chloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its reactivity allows for the formation of diverse derivatives that exhibit biological activity.

Synthesis of Pharmaceutical Intermediates

The compound serves as a precursor for synthesizing sulfonylpyrrole derivatives, which have been identified as potential therapeutic agents for conditions such as acid secretion disorders and neoplastic diseases. Research indicates that these derivatives exhibit proton pump inhibitory activity, making them valuable in treating gastric acid-related ailments .

Case Study: Proton Pump Inhibitors

A notable patent describes a sulfonylpyrrole compound derived from 5-Phenyl-1H-pyrrole-2-carbonyl chloride that demonstrates significant acid secretion inhibition. This compound was tested in preclinical models, showing promising results in reducing gastric acid levels and providing a basis for further development into a therapeutic drug .

Material Science Applications

In addition to medicinal uses, 5-Phenyl-1H-pyrrole-2-carbonyl chloride finds applications in the development of advanced materials.

Synthesis of Polymers

The compound can be employed in the synthesis of novel polymers through reactions that introduce functional groups capable of enhancing material properties. For instance, its use in creating polymeric films with specific mechanical and thermal properties has been documented .

Case Study: Polymer Development

Research has demonstrated that polymers synthesized from 5-Phenyl-1H-pyrrole-2-carbonyl chloride exhibit improved stability and resistance to environmental factors compared to traditional polymers. These advancements could lead to applications in coatings and packaging materials where durability is essential .

Environmental Chemistry Applications

The environmental implications of heterocyclic compounds like 5-Phenyl-1H-pyrrole-2-carbonyl chloride are also under investigation.

Study of Carcinogenicity

Research into the mutagenicity and carcinogenicity of heterocyclic amines, including derivatives of pyrrole compounds, suggests that understanding their metabolic pathways can help assess risks associated with dietary exposure to cooked meats. Studies indicate that compounds similar to 5-Phenyl-1H-pyrrole-2-carbonyl chloride can form DNA adducts, which are critical in evaluating cancer risks .

Case Study: Dietary Carcinogens

A study focused on the metabolism of heterocyclic amines found that exposure to certain cooking methods significantly increases the formation of carcinogenic metabolites. This research emphasizes the need for further investigation into how compounds like 5-Phenyl-1H-pyrrole-2-carbonyl chloride contribute to these processes .

Summary of Findings

The applications of 5-Phenyl-1H-pyrrole-2-carbonyl chloride span multiple fields:

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistrySynthesis of proton pump inhibitorsEffective acid secretion inhibition
Material ScienceDevelopment of advanced polymersEnhanced stability and resistance
Environmental ChemistryStudy of carcinogenicity related to cooking methodsIncreased DNA adduct formation linked to dietary exposure

Mechanism of Action

The mechanism of action of 5-Phenyl-1H-pyrrole-2-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The phenyl group and the pyrrole ring contribute to the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

    5-Phenyl-1H-pyrrole-2-carbonyl azide: Similar structure but with an azide group instead of a carbonyl chloride group.

    2-Phenyl-1H-pyrrole-3-carboxamide: Similar structure but with a carboxamide group at the 3-position.

Uniqueness

5-Phenyl-1H-pyrrole-2-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and allows for the formation of various derivatives through nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for scientific research.

Biological Activity

5-Phenyl-1H-pyrrole-2-carbonyl chloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

5-Phenyl-1H-pyrrole-2-carbonyl chloride features a pyrrole ring substituted with a phenyl group and a carbonyl chloride functional group. The synthesis typically involves the reaction of pyrrole derivatives with acyl chlorides, leading to the formation of this compound through acylation processes.

Synthetic Route Overview

  • Starting Materials : Pyrrole and phenyl groups.
  • Reagents : Acyl chlorides (e.g., benzoyl chloride).
  • Conditions : Reactions are often conducted in solvents like tetrahydrofuran (THF) or dichloromethane under controlled temperatures.

Antimicrobial Properties

Research indicates that 5-Phenyl-1H-pyrrole-2-carbonyl chloride exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The compound may inhibit bacterial growth by interfering with cell wall synthesis or disrupting membrane integrity, although detailed mechanisms are still under investigation .

Anticancer Activity

Studies have shown that derivatives of 5-Phenyl-1H-pyrrole-2-carbonyl chloride possess anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro.

  • Case Study : A study highlighted the efficacy of a related pyrrole derivative in reducing the viability of breast cancer cells, showcasing its potential as a therapeutic agent .

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of 5-Phenyl-1H-pyrrole-2-carbonyl chloride:

StudyBiological ActivityFindings
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli with MIC values < 50 µg/mL.
AnticancerInduced apoptosis in MCF-7 breast cancer cells with IC50 values around 30 µM.
AntifungalShowed activity against Candida albicans with significant inhibition at 20 µg/mL.

The biological activity of 5-Phenyl-1H-pyrrole-2-carbonyl chloride can be attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in bacterial cell wall synthesis.
  • Cell Cycle Arrest : Some studies suggest that it can induce cell cycle arrest in cancer cells, leading to increased apoptosis rates.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels may contribute to its anticancer effects by promoting oxidative stress in malignant cells .

Q & A

Q. What are the standard synthetic routes for preparing 5-phenyl-1H-pyrrole-2-carbonyl chloride, and what key intermediates are involved?

A common approach involves cyclization of substituted pyrrole precursors followed by acylation. For example, base-assisted cyclization of 5-aryl-1H-pyrrole derivatives with carbonyl-containing reagents (e.g., oxalyl chloride) can yield the target compound. Protecting the pyrrole nitrogen during synthesis is critical to avoid side reactions. Post-synthesis purification typically employs column chromatography under inert conditions, and intermediates are characterized via 1H^{1}\text{H}/13C^{13}\text{C} NMR and FTIR to confirm structural integrity .

Q. Which spectroscopic and analytical techniques are essential for characterizing 5-phenyl-1H-pyrrole-2-carbonyl chloride?

Key methods include:

  • NMR spectroscopy : 1H^{1}\text{H} NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl chloride signals at δ ~170 ppm in 13C^{13}\text{C} NMR).
  • FTIR : Confirms the presence of C=O (stretching ~1750 cm1^{-1}) and C-Cl (600–800 cm1^{-1}) functional groups.
  • Melting point analysis : Determines purity (e.g., deviations <2°C indicate impurities).
  • X-ray crystallography : Resolves molecular geometry and packing using programs like SHELXL .

Q. What safety protocols are recommended for handling 5-phenyl-1H-pyrrole-2-carbonyl chloride in the laboratory?

  • Storage : Keep in a dry, inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis.
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid heat sources (P210) and ensure proper ventilation (P201/P202) .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinned crystals or high-resolution data) be addressed for 5-phenyl-1H-pyrrole-2-carbonyl chloride derivatives?

For twinned crystals, SHELXL’s TWIN/BASF commands model twin laws and scale factors. High-resolution data refinement requires adjusting ADPs (anisotropic displacement parameters) and validating results with Rfree_{free} cross-validation. Complementary techniques like Hirshfeld surface analysis or DFT calculations can resolve ambiguities in electron density maps .

Q. What factors influence reaction yields during the synthesis of 5-phenyl-1H-pyrrole-2-carbonyl chloride, and how can they be optimized?

Critical variables include:

  • Solvent choice : Dichloromethane or THF minimizes side reactions.
  • Temperature : Lower temperatures (–10°C to 0°C) stabilize the acyl chloride intermediate.
  • Catalyst : DMAP (4-dimethylaminopyridine) accelerates acylation. Systematic optimization via DoE (Design of Experiments) can identify ideal conditions, while LC-MS monitors reaction progress .

Q. How can conflicting spectroscopic and crystallographic data be reconciled for structurally similar derivatives?

Discrepancies often arise from polymorphism or dynamic equilibria in solution. Strategies include:

  • Variable-temperature NMR : Detects conformational changes (e.g., rotamers).
  • PXRD : Compares experimental and simulated patterns to identify polymorphs.
  • Computational validation : DFT calculations of NMR chemical shifts or crystal packing validate experimental data .

Methodological Notes

  • Crystallography : Use WinGX for data integration and ORTEP for visualization. SHELXL refinement requires careful parameterization of H-atoms and disorder modeling .
  • Synthetic optimization : Track reaction kinetics via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.